molecular formula C26H33N3O3S B301057 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Katalognummer B301057
Molekulargewicht: 467.6 g/mol
InChI-Schlüssel: LXBQOQIXIWBFHZ-SIFMURAYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one, also known as DABO, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. DABO has been found to exhibit antiviral, antibacterial, antifungal, and anticancer properties, making it a promising candidate for the development of new drugs.

Wirkmechanismus

The mechanism of action of 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound exerts its antiviral activity by inhibiting the reverse transcriptase enzyme of HIV-1. This compound has also been found to inhibit the neuraminidase enzyme of influenza A virus, which is essential for the release of progeny virus particles from infected cells. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including HIV-1 reverse transcriptase, influenza A virus neuraminidase, and topoisomerase II. This compound has also been found to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is easy to synthesize and has been extensively studied for its potential therapeutic applications. This compound also exhibits broad-spectrum antimicrobial activity and has been found to inhibit the growth of various cancer cell lines. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. In addition, this compound has been found to exhibit cytotoxicity at high concentrations, which can limit its use in vivo.

Zukünftige Richtungen

There are several future directions for the study of 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one. One potential direction is the development of new this compound derivatives with improved solubility and bioavailability. Another potential direction is the study of the mechanism of action of this compound, which could lead to the development of new drugs targeting HIV-1, influenza A virus, and cancer. Furthermore, the study of this compound could lead to the development of new antimicrobial agents for the treatment of drug-resistant infections.

Synthesemethoden

5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one can be synthesized through a multistep process involving the reaction of various reagents. The synthesis of this compound involves the reaction of ethyl 2-amino-4-(diethylamino)-5-formylthiophene-3-carboxylate with 4-ethoxybenzaldehyde in the presence of an acid catalyst to form the intermediate compound. The intermediate compound is then reacted with thiosemicarbazide to form this compound.

Wissenschaftliche Forschungsanwendungen

5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit antiviral activity against HIV-1, influenza A virus, and herpes simplex virus type 1. This compound has also been shown to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli. Furthermore, this compound has been found to exhibit antifungal activity against Candida albicans and Cryptococcus neoformans. In addition to its antimicrobial properties, this compound has also been studied for its anticancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Eigenschaften

Molekularformel

C26H33N3O3S

Molekulargewicht

467.6 g/mol

IUPAC-Name

(5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethoxyphenyl)imino-3-ethyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H33N3O3S/c1-6-28(7-2)21-14-11-19(23(18-21)32-10-5)17-24-25(30)29(8-3)26(33-24)27-20-12-15-22(16-13-20)31-9-4/h11-18H,6-10H2,1-5H3/b24-17-,27-26?

InChI-Schlüssel

LXBQOQIXIWBFHZ-SIFMURAYSA-N

Isomerische SMILES

CCN1C(=O)/C(=C/C2=C(C=C(C=C2)N(CC)CC)OCC)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCN1C(=O)C(=CC2=C(C=C(C=C2)N(CC)CC)OCC)SC1=NC3=CC=C(C=C3)OCC

Kanonische SMILES

CCN1C(=O)C(=CC2=C(C=C(C=C2)N(CC)CC)OCC)SC1=NC3=CC=C(C=C3)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.